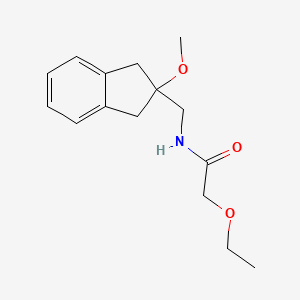![molecular formula C13H19Cl2F3N2 B2820191 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707361-63-4](/img/structure/B2820191.png)
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research . It has a unique structure that offers potential applications in drug development, chemical synthesis, and medicinal chemistry.
Molecular Structure Analysis
The empirical formula of this compound is C13H16F3N . The molecular weight is 243.27 . The SMILES string representation is FC(F)(F)C1=CC=CC(CC2CCNCC2)=C1 .Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the search results .科学的研究の応用
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into drug molecules has led to significant advancements in pharmaceuticals. The TFM group is no exception. Researchers have explored TFM-containing compounds for their pharmacological activities. Specifically, this compound has been investigated for its potential as an antibacterial agent . Further studies are needed to fully understand its mechanism of action and therapeutic efficacy.
Agricultural and Horticultural Applications
In the realm of agriculture, derivatives of this compound have shown promise. For instance, a study highlighted the potential of a 1-benzyl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivative in combating plant pathogens affecting tomato plants. The TFM group’s presence underscores its potential in agrochemicals.
Chemical Synthesis Intermediates
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride serves as an intermediate in chemical synthesis. Researchers utilize it to create more complex molecules. Its unique structure and reactivity make it valuable for constructing novel compounds in the lab .
Organofluorine Catalysis
Fluorine-containing compounds play a crucial role in catalysis. The TFM group’s presence can enhance reaction rates and selectivity. Researchers explore its use in various catalytic processes, including asymmetric synthesis and cross-coupling reactions .
Materials Science and Electronics
Organofluorine compounds find applications in materials science and electronics. The TFM group’s electron-withdrawing properties make it useful for modifying material surfaces, enhancing stability, and improving electronic properties .
Biological Imaging and Probes
Fluorine-containing compounds are commonly used in positron emission tomography (PET) imaging. Researchers label molecules with fluorine isotopes (^18F) for non-invasive imaging of biological processes. The TFM group’s stability and favorable pharmacokinetics contribute to its suitability as a PET imaging probe .
If you’d like more detailed information on any specific application, feel free to ask
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified under GHS07. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
特性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;;/h1-3,8,18H,4-7,9,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMBQHXHBFGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)
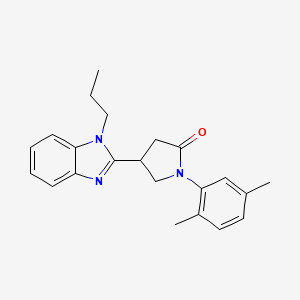
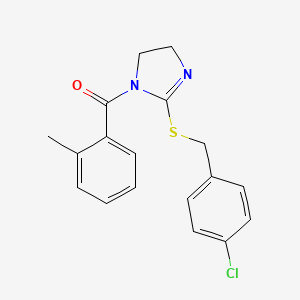
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)
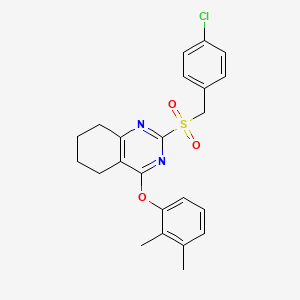
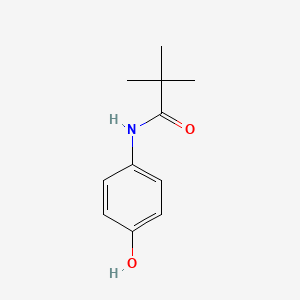
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)
